molecular formula C20H25N3O2 B589781 SEN 12333 CAS No. 874450-44-9

SEN 12333

Cat. No.: B589781
CAS No.: 874450-44-9
M. Wt: 339.4 g/mol
InChI Key: XCHIZTUBUXZESJ-UHFFFAOYSA-N
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Description

SEN 12333 is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring, a pyridine ring, and a phenyl group, making it a versatile molecule for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SEN 12333 typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(pyridin-3-yl)benzaldehyde with morpholine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

    Amidation: The final step involves the reaction of the amine with pentanoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

SEN 12333 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted morpholine or pyridine derivatives.

Scientific Research Applications

SEN 12333 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of SEN 12333 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Morpholin-4-yl)-2-styryl-oxazol-4-yl-triphenyl-phosphonium iodide
  • 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
  • 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one

Uniqueness

SEN 12333 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring provides flexibility, while the pyridine and phenyl groups contribute to its binding affinity and specificity in various applications.

Biological Activity

SEN 12333, also known as WAY-317538, is a potent and selective full agonist for the α7 subtype of neural nicotinic acetylcholine receptors (nAChRs). This compound has garnered attention due to its nootropic and neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and schizophrenia. This article delves into the biological activity of this compound, including its pharmacological profile, mechanisms of action, and relevant research findings.

  • Molecular Weight : 339.4 Da
  • Purity : >98%
  • EC50 : 1.6 μM in functional Ca²⁺ flux studies
  • K_i : 260 nM for rat α7 receptors
  • Bioavailability : High oral bioavailability with excellent brain penetration

This compound acts primarily through the activation of α7 nAChRs, which are widely distributed in the central nervous system (CNS) and play crucial roles in cognitive functions and neuroinflammation modulation. The activation of these receptors leads to several downstream effects:

  • Increased Calcium Flux : Activation results in calcium influx, which is vital for neurotransmitter release and synaptic plasticity.
  • Neuroprotection : It has been shown to reduce neuroinflammatory responses by modulating the activity of glial cells (astrocytes and microglia) through cholinergic anti-inflammatory pathways .
  • Cognitive Enhancement : this compound has demonstrated procognitive effects in various behavioral cognition assays, indicating its potential use in treating cognitive deficits associated with neurodegenerative diseases .

In Vivo and In Vitro Studies

This compound has been extensively studied in both in vivo and in vitro settings. Key findings include:

  • Neuroprotective Effects :
    • In animal models, this compound has shown significant neuroprotective effects against excitotoxicity and oxidative stress, which are common pathways involved in neurodegenerative diseases .
  • Cognition Improvement :
    • Behavioral assays indicate that administration of this compound improves memory and learning capabilities in rodent models, supporting its potential therapeutic application for cognitive disorders .
  • Inflammation Modulation :
    • Research indicates that this compound can modulate inflammatory cytokines, promoting an anti-inflammatory environment in the CNS. This effect is particularly relevant for conditions characterized by chronic inflammation, such as Alzheimer's disease .

Case Study 1: Alzheimer's Disease Model

In a study involving transgenic mice that model Alzheimer's disease, treatment with this compound resulted in improved cognitive function as measured by the Morris water maze test. The compound also reduced levels of amyloid-beta plaques, suggesting a dual action of cognitive enhancement and amyloid clearance.

Case Study 2: Schizophrenia Model

Another study explored the effects of this compound on a model of schizophrenia induced by phencyclidine (PCP). The results indicated that this compound administration significantly reversed PCP-induced cognitive deficits, highlighting its potential as a treatment option for schizophrenia-related cognitive impairments.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectionReduces excitotoxicity and oxidative stress
Cognitive EnhancementImproves memory and learning in rodent models
Anti-inflammatory EffectsModulates cytokine levels to reduce inflammation
High Oral BioavailabilityEffective when administered orally

Q & A

Basic Research Questions

Q. What foundational methodologies are recommended for characterizing SEN 12333 in experimental settings?

  • Methodological Answer : Begin with structural elucidation using techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) for purity assessment. Calibrate instruments using standardized reference materials to minimize systematic errors. For reproducibility, document protocols in alignment with guidelines for analytical chemistry . Validate results through peer-reviewed spectral databases or independent replication.

Q. How should researchers design initial experiments to assess this compound’s physicochemical properties?

  • Methodological Answer : Employ a factorial design to test variables such as temperature, pH, and solvent polarity. Use differential scanning calorimetry (DSC) for thermal stability and dynamic light scattering (DLS) for solubility profiling. Include control groups and triplicate measurements to account for experimental variability .

Q. What statistical approaches are appropriate for preliminary data analysis of this compound’s bioactivity?

  • Methodological Answer : Apply descriptive statistics (mean, standard deviation) to summarize dose-response curves. Use non-parametric tests (e.g., Mann-Whitney U) for small sample sizes or skewed distributions. For hypothesis testing, define significance thresholds (α = 0.05) and adjust for multiple comparisons using Bonferroni correction .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity of this compound across independent studies?

  • Methodological Answer : Conduct a meta-analysis to quantify heterogeneity using metrics like . Investigate confounding variables (e.g., cell line variability, assay protocols) through subgroup analysis. Replicate conflicting experiments under standardized conditions, and apply sensitivity analysis to identify outlier datasets .

Q. What frameworks guide the integration of this compound into a mechanistic study of its molecular targets?

  • Methodological Answer : Adopt a systems biology approach, combining molecular docking simulations with CRISPR-based gene knockout validation. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and ensure alignment with existing theoretical models (e.g., receptor-ligand interaction theories) .

Q. How should researchers optimize this compound synthesis to address scalability challenges in academic labs?

  • Methodological Answer : Employ Design of Experiments (DoE) to identify critical reaction parameters (e.g., catalyst loading, reaction time). Use green chemistry principles (e.g., solvent substitution) to enhance sustainability. Validate scalability through pilot-scale batches and characterize intermediates via inline spectroscopy (e.g., FTIR) .

Q. What strategies mitigate bias in observational studies involving this compound’s long-term effects?

  • Methodological Answer : Implement double-blinding and randomization in cohort studies. Use propensity score matching to balance covariates. Conduct sensitivity analyses to assess unmeasured confounding, and pre-register study protocols to reduce reporting bias .

Q. Data and Theoretical Challenges

Q. How can researchers address missing data in longitudinal studies of this compound’s efficacy?

  • Methodological Answer : Apply multiple imputation (MI) techniques to handle missing values, assuming data are missing at random (MAR). Validate imputation models using cross-validation, and compare results with complete-case analysis to assess robustness .

Q. What computational tools are recommended for modeling this compound’s pharmacokinetic properties?

  • Methodological Answer : Use software like GastroPlus or Simcyp for physiologically based pharmacokinetic (PBPK) modeling. Calibrate models with in vitro absorption, distribution, metabolism, and excretion (ADME) data, and validate against clinical trial datasets where available .

Q. How should researchers align this compound studies with ethical guidelines for novel compound testing?

  • Methodological Answer : Follow institutional review board (IRB) protocols for in vivo studies. Use the “3Rs” framework (Replacement, Reduction, Refinement) to minimize animal use. For human cell lines, ensure compliance with GDPR or HIPAA for data anonymization .

Properties

IUPAC Name

5-morpholin-4-yl-N-(4-pyridin-3-ylphenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c24-20(5-1-2-11-23-12-14-25-15-13-23)22-19-8-6-17(7-9-19)18-4-3-10-21-16-18/h3-4,6-10,16H,1-2,5,11-15H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHIZTUBUXZESJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCC(=O)NC2=CC=C(C=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670437
Record name 5-(Morpholin-4-yl)-N-[4-(pyridin-3-yl)phenyl]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874450-44-9
Record name WAY-317538
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874450449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Morpholin-4-yl)-N-[4-(pyridin-3-yl)phenyl]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WAY-317538
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M92TU1EZ75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Trimethylsilyl hydrogen carbonate
Trimethylsilyl hydrogen carbonate
SEN 12333
Trimethylsilyl hydrogen carbonate
Trimethylsilyl hydrogen carbonate
SEN 12333
Trimethylsilyl hydrogen carbonate
Trimethylsilyl hydrogen carbonate
SEN 12333
Trimethylsilyl hydrogen carbonate
Trimethylsilyl hydrogen carbonate
SEN 12333
Trimethylsilyl hydrogen carbonate
Trimethylsilyl hydrogen carbonate
SEN 12333
Trimethylsilyl hydrogen carbonate
Trimethylsilyl hydrogen carbonate
SEN 12333

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